Cyclopropyl(2,3,6-trifluorophenyl)methanamine

Overview

Description

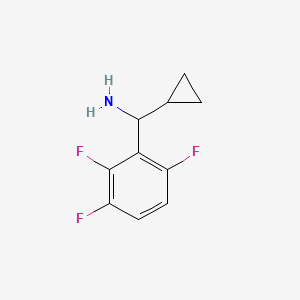

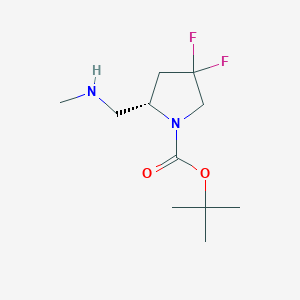

Cyclopropyl(2,3,6-trifluorophenyl)methanamine is a chemical compound with the molecular formula C10H10F3N . It is a solid substance .

Molecular Structure Analysis

The molecular structure of Cyclopropyl(2,3,6-trifluorophenyl)methanamine consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a phenyl ring substituted with three fluorine atoms at the 2, 3, and 6 positions .Physical And Chemical Properties Analysis

Cyclopropyl(2,3,6-trifluorophenyl)methanamine is a solid substance . Its molecular formula is C10H10F3N , and its molecular weight is 201.1883096 .Scientific Research Applications

Enantioselective Synthesis

Cyclopropyl(2,3,6-trifluorophenyl)methanamine derivatives have been utilized in the enantioselective synthesis of certain compounds. For example, A. Demir et al. (2004) demonstrated the synthesis of 2-(2-arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. These compounds were synthesized using simple aromatic aldehydes and acetylfuran, followed by cyclopropanation and selective conversion processes, resulting in high yields of optically pure form (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Antiviral Activity Evaluation

N. Kolocouris et al. (1994) investigated aminoadamantane derivatives, which include structures similar to cyclopropyl(2,3,6-trifluorophenyl)methanamine. These compounds exhibited significant inhibitory effects against influenza A virus at concentrations lower than amantadine, highlighting their potential as anti-influenza A virus agents (Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq, 1994).

Synthesis of Carba-Sugar Enones

A. Corsaro et al. (2006) described the transformation of a cyclopropyl derivative into gabosines and deoxy-carbahexoses. This method involved the treatment of the derivative with mercuric trifluoroacetate, followed by demercuration, resulting in compounds with potential applications in synthetic chemistry (Corsaro, Pistarà, Catelani, D’Andrea, Adamo, & Chiacchio, 2006).

In Vitro Antitumor Activity

B. Károlyi et al. (2012) explored mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, for their in vitro antitumor activity. These studies revealed the potential of these compounds in treating various human cancer cell lines (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).

Synthesis of Bromophenol Derivatives

M. Boztaş et al. (2019) conducted research on bromophenol derivatives with a cyclopropyl moiety. These derivatives were found to be effective inhibitors of certain enzymes and are potential treatments for diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Formation of Cyclopropylamines

M. L. Gillaspy et al. (1995) developed a method for cyclopropylating amines, which resulted in mono- and dicyclopropylamines. This method opened new avenues for synthesizing sterically hindered di- and tricyclopropylamines, including tricyclopropylamine (Gillaspy, Lefker, Andrew, & Hoover, 1995).

Safety And Hazards

The safety information available indicates that Cyclopropyl(2,3,6-trifluorophenyl)methanamine may cause eye irritation (H319) and is harmful to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name |

cyclopropyl-(2,3,6-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-6-3-4-7(12)9(13)8(6)10(14)5-1-2-5/h3-5,10H,1-2,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYXOQXTAMUCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=CC(=C2F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2,3,6-trifluorophenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)

![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)

![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)

![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)

![1-Amino-5-Cbz-5-aza-spiro[2.4]heptane](/img/structure/B1407242.png)

![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)

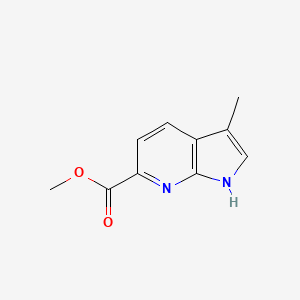

![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)

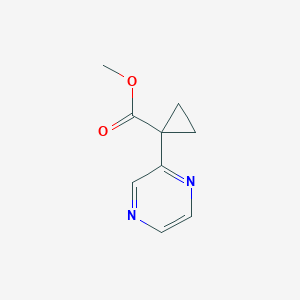

![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)